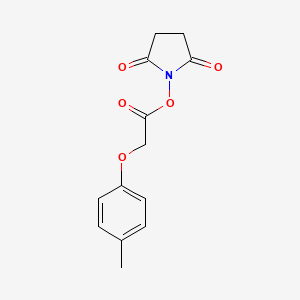

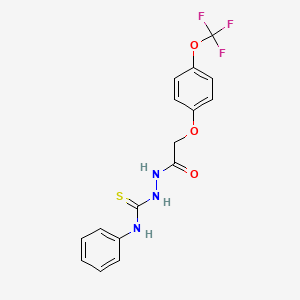

p-Tolyloxy-acetic acid 2,5-dioxo-pyrrolidin-1-yl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “(2,5-Dioxo-pyrrolidin-1-yl)-acetic acid” has a CAS Number: 5626-41-5 and a molecular weight of 157.13 . It’s a solid substance with a melting point of 117-120°C .

Molecular Structure Analysis

The molecular structure of “(2,5-Dioxo-pyrrolidin-1-yl)-acetic acid” is represented by the linear formula: C6H7NO4 .Physical and Chemical Properties Analysis

“(2,5-Dioxo-pyrrolidin-1-yl)-acetic acid” is a solid substance with a melting point of 117-120°C . Its molecular weight is 157.13 .Scientific Research Applications

Quantum Chemical Investigations

- Quantum Chemical Properties : p-Tolyloxy-acetic acid 2,5-dioxo-pyrrolidin-1-yl ester and related compounds have been studied using Density Functional Theory (DFT) and quantum chemical calculations. These studies focus on electronic properties like the highest occupied molecular orbital (HOMO), lowest unoccupied orbital (LUMO) energy, and molecular densities, which are crucial for understanding the behavior of these compounds in various applications (Bouklah et al., 2012).

Synthesis and Reactivity Studies

- Synthesis and Derivatives : Research includes the synthesis of various esters and amides of 2-oxo- and 2,5-dioxo-delta3-pyrroline-1-acetic acids. These syntheses contribute to the development of compounds potentially active in learning and memory processes (Pinza & Pifferi, 1978).

Applications in Material Science

- Conducting Polymers : The immobilization of enzymes in conducting copolymers using derivatives of p-Tolyloxy-acetic acid, such as thiophene-3-yl acetic acid cholesteryl ester with pyrrole, has been explored. This research is significant for understanding the kinetic parameters and operational stability of enzyme electrodes (Çırpan et al., 2003).

Chemical Synthesis and Reactivity

- Reactivity in Chemical Synthesis : Studies include the synthesis of [2-Aryl-4-hydroxy-1-(5-methylisoxazol-3-yl)-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]acetic acids and their esters. This research is part of exploring three-component reactions involving α-ketoglutaric acid or its diethyl ester (Sakhno et al., 2021).

Electrochemical Applications

- Electrochemical Sensors : The use of derivatives of p-Tolyloxy-acetic acid in electrochemical sensors has been investigated. This includes the development of DNA hybridization electrochemical sensors using conducting polymers derived from these compounds (Cha et al., 2003).

Safety and Hazards

Mechanism of Action

Target of Action

Similar compounds have been found to target specific receptors and pathways, modulating cellular processes and promoting desired therapeutic outcomes .

Mode of Action

It is known that the compound interacts with its targets, leading to changes in cellular processes

Biochemical Pathways

It is known that the compound can modulate various cellular processes, which suggests that it may affect multiple biochemical pathways .

Pharmacokinetics

Similar compounds have been found to exhibit high metabolic stability on human liver microsomes, negligible hepatotoxicity, and relatively weak inhibition of cyp3a4, cyp2d6, and cyp2c9 isoforms of cytochrome p450 . These properties can impact the bioavailability of the compound.

Result of Action

It is known that the compound can modulate various cellular processes, which suggests that it may have diverse molecular and cellular effects .

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2-(4-methylphenoxy)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO5/c1-9-2-4-10(5-3-9)18-8-13(17)19-14-11(15)6-7-12(14)16/h2-5H,6-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSPLZSBNMRYGIR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCC(=O)ON2C(=O)CCC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Cyclobutyl-6-[4-(pyridin-2-ylmethyl)-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2359812.png)

![1-(4,6-Difluorobenzo[d]thiazol-2-yl)-3-(2,6-difluorophenyl)urea](/img/structure/B2359819.png)

![4-(diethylsulfamoyl)-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2359821.png)

![3-((3,4-dimethylphenyl)sulfonyl)-N-(4-phenylbutan-2-yl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2359823.png)

![butyl 4-[6-chloro-1,1-dioxido-2-(pyrrolidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2359826.png)

![5-(Azidomethyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B2359830.png)

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-(4-cyanophenoxy)acetate](/img/structure/B2359834.png)